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Compound of Interest

Compound Name: 5-Bromo-N-ethylpicolinamide

Cat. No.: B1592609

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide (CAS: 845305-88-6): A Key
Intermediate in Medicinal Chemistry

Abstract

5-Bromo-N-ethylpicolinamide, identified by CAS number 845305-88-6, is a halogenated
pyridine derivative that serves as a crucial building block in contemporary chemical research
and drug discovery. While not an end-product therapeutic itself, its structural features—a
picolinamide core, a reactive bromine atom, and an N-ethyl group—make it a versatile
intermediate for synthesizing complex molecules with significant pharmacological potential. The
picolinamide scaffold is a well-established pharmacophore found in a range of biologically
active agents, including kinase inhibitors and antimicrobials. The bromine atom at the 5-
position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation
via cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide
offers a comprehensive technical overview of 5-Bromo-N-ethylpicolinamide, detailing its
physicochemical properties, a robust synthetic methodology, anticipated analytical
characterization, and its demonstrated applications as a precursor in the development of
advanced diagnostic and therapeutic agents.

Chemical Identity and Physicochemical Properties

5-Bromo-N-ethylpicolinamide is a solid organic compound at room temperature.[1] Its
structure is defined by a pyridine ring substituted at the 2-position with an N-ethylcarboxamide
group and at the 5-position with a bromine atom.[2] This combination of a heteroaromatic ring,
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an amide linker, and a halogen functional group imparts a specific set of properties that are

highly valuable for synthetic manipulation.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 845305-88-6 [1][3]
5-bromo-N-ethylpyridine-2-

IUPAC Name _ [1]
carboxamide

Molecular Formula CsHsBrN20 [1114]

Molecular Weight 229.07 g/mol [41[5]

Canonical SMILES

CCNC(=0)C1=CC=C(Br)C=N1 [1]

INChl Key

RVMCYHHRHDNMIM-

1
UHFFFAOYSA-N ]

Synonyms

5-Bromo-pyridine-2-carboxylic

[2]

acid ethylamide

Table 2: Computed Physicochemical Properties (Note: These values are computationally

derived based on related structures and serve as estimations.)

Property Value Source (Analog)
XLogP3 1.6 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

T 8

Rotatable Bond Count 2 [6]

Topological Polar Surface Area  39.2 A2 [6]

The Picolinamide Scaffold in Drug Discovery
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The picolinamide moiety is a privileged scaffold in medicinal chemistry. Its ability to engage in
hydrogen bonding and its rigid, planar structure allow it to serve as an effective recognition
element for various biological targets. The nitrogen atom in the pyridine ring can act as a
hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the
amide group provides both hydrogen bond donor and acceptor capabilities.

Researchers have successfully developed picolinamide derivatives as potent inhibitors of
critical enzymes in disease pathways. For example, novel picolinamides have been
synthesized and shown to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
kinase inhibitors for anticancer applications and as potential antitumor agents by inhibiting
Aurora-B kinase.[7][8] Furthermore, the scaffold is the basis for various antimicrobial and
antifungal agents.[9]
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The Picolinamide scaffold and its key features for drug design.

Synthesis and Purification

The most direct and logical approach to synthesizing 5-Bromo-N-ethylpicolinamide is through
a standard amide coupling reaction. This involves forming the amide bond between a
carboxylic acid (or an activated derivative) and an amine.
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Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This
reveals two readily available starting materials: 5-bromopicolinic acid and ethylamine. This is a
robust and field-proven strategy for amide synthesis.
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Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is based on established amide coupling methodologies, similar to those used for
synthesizing related picolinamides.[10] The causality for using a coupling agent is to activate
the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to
nucleophilic attack by the amine. Anhydrous DMF is chosen as the solvent for its high boiling
point and its ability to dissolve a wide range of organic and inorganic reagents.

Materials:

5-Bromopicolinic acid

» Ethylamine (e.g., as a 2M solution in THF or as ethylamine hydrochloride with an additional
equivalent of base)

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or a similar coupling agent (e.g., TSTU, EDC/HOB).

» DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base.
¢ Anhydrous N,N-Dimethylformamide (DMF).

o Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO:s), Brine.
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e Anhydrous magnesium sulfate (MgSQa).
Step-by-Step Methodology:

e Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), add 5-bromopicolinic acid (1.0 eq).

» Dissolution: Dissolve the starting material in anhydrous DMF.

» Addition of Reagents: Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to
the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step
forms the activated ester in situ.

o Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.

» Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be
monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is
consumed (typically 2-4 hours).

e Quenching & Work-up: Once the reaction is complete, pour the mixture into water and
extract the product with ethyl acetate (3x).

e Washing: Combine the organic layers and wash sequentially with saturated aqueous
NaHCOs (to remove any remaining acid and HATU byproducts) and brine (to remove water).

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-N-
ethylpicolinamide.

Synthesis and Purification Workflow

The entire process from starting materials to the final, purified product can be visualized as a
linear workflow.
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Workflow for the synthesis and purification of the title compound.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard
analytical techniques. Based on its structure, the following spectral data can be anticipated:

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals
corresponding to each unique proton environment. We would expect to see three signals in
the aromatic region for the pyridine ring protons, a quartet and a triplet for the ethyl group
(CHz2 and CHs, respectively), and a broad singlet for the amide N-H proton.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 8 distinct
carbon signals: five for the aromatic pyridine ring, one for the amide carbonyl carbon, and
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two for the aliphatic ethyl group.

o MS (Mass Spectrometry): The mass spectrum will be crucial for confirming the molecular
weight. A key diagnostic feature will be the isotopic pattern for the molecular ion [M]*. Due to
the natural abundance of bromine isotopes (7°Br and 8Br are ~50:50), two peaks of nearly
equal intensity will be observed at m/z 228 and 230.

* IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands
for the N-H stretch (around 3300 cm~1), the amide C=0 stretch (a strong band around 1650-
1680 cm~1), and C-Br stretching in the fingerprint region.

Applications in Medicinal Chemistry and Research

The primary value of 5-Bromo-N-ethylpicolinamide lies in its utility as a versatile intermediate
for creating more elaborate molecules.

Precursor for Radiolabeled Imaging Agents

A compelling application for this structural class is in the synthesis of Positron Emission
Tomography (PET) tracers. A closely related analog, 5-bromo-N-(2-
(dimethylamino)ethyl)picolinamide, serves as the direct precursor for [28F]DMPY2, a radiotracer
for diagnosing malignant melanoma.[10] The synthesis involves a nucleophilic aromatic
substitution (SnAr) reaction where the bromo-substituent is displaced by radioactive
[*8F]fluoride. This highlights the role of the 5-bromo group as an effective leaving group for
radiofluorination.
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Conversion of a 5-bromopicolinamide precursor to a PET tracer.

Scaffold for Library Synthesis via Cross-Coupling

The bromine atom on the pyridine ring is a prime functional group for palladium-catalyzed
cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows
for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.
[11] By reacting 5-Bromo-N-ethylpicolinamide with a library of boronic acids (in a Suzuki
coupling), for instance, researchers can rapidly generate a large array of novel compounds.
This parallel synthesis approach is fundamental to modern lead discovery, allowing for the
efficient exploration of the structure-activity relationship (SAR) around the picolinamide core to
identify new drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, 5-Bromo-N-ethylpicolinamide requires careful handling. While
specific toxicity data is not available, data from related bromo-aromatic compounds and general
safety principles should be strictly followed.

e Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye
irritation. May cause respiratory irritation.[12][13][14]
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o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

e Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash
hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For
long-term stability, storage under an inert atmosphere is recommended.

Conclusion

5-Bromo-N-ethylpicolinamide (CAS 845305-88-6) represents more than just a catalog
chemical, it is a strategically designed building block that leverages the proven
pharmacological relevance of the picolinamide scaffold. Its true value is realized in its potential
for synthetic diversification. The presence of a modifiable N-ethyl amide and a reactive bromine
handle makes it an ideal starting point for constructing novel compound libraries and for
synthesizing targeted molecules like PET imaging agents. For researchers and scientists in
drug development, this compound is a valuable tool for accessing new chemical space in the
guest for next-generation therapeutics and diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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